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Compound of Interest

Compound Name: 4-Fluoro-2-isopropoxyaniline

Cat. No.: B170368

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of 4-Fluoro-2-
isopropoxyaniline and its structural isomers, 2-Fluoro-4-isopropoxyaniline and 3-Fluoro-4-
isopropoxyaniline. Understanding the unique spectral fingerprints of these closely related
compounds is crucial for their unambiguous identification, characterization, and quality control
in synthetic chemistry and drug discovery pipelines. This document presents a compilation of
available *H NMR, 8C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside
standardized experimental protocols for acquiring such data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Fluoro-2-isopropoxyaniline
and its selected isomers. These tables are designed to facilitate a clear and direct comparison
of their spectral features.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound

Chemical Shift (6) ppm

4-Fluoro-2-isopropoxyaniline

Aromatic Protons: 6.78 (t, J=8.8 Hz, 1H), 6.55
(dd, J=8.8, 4.4 Hz, 1H), 6.48 (dd, J=8.8, 2.9 Hz,
1H)Isopropoxy Protons: 4.43 (sept, J=6.1 Hz,
1H), 1.32 (d, J=6.1 Hz, 6H)Amine Protons: 3.75
(br s, 2H)

2-Fluoro-4-isopropoxyaniline

Aromatic Protons: 6.85 (t, J=9.0 Hz, 1H), 6.65
(dd, J=9.0, 2.5 Hz, 1H), 6.58 (dd, J=9.0, 5.5 Hz,
1H)Isopropoxy Protons: 4.40 (sept, J=6.1 Hz,
1H), 1.30 (d, J=6.1 Hz, 6H)Amine Protons: 3.65
(brs, 2H)

3-Fluoro-4-isopropoxyaniline

Aromatic Protons: 6.80 (t, J=8.7 Hz, 1H), 6.60
(dd, J=8.7, 2.7 Hz, 1H), 6.50 (ddd, J=8.7, 4.6,
2.7 Hz, 1H)Isopropoxy Protons: 4.45 (sept,
J=6.0 Hz, 1H), 1.35 (d, J=6.0 Hz, 6H)Amine
Protons: 3.70 (br s, 2H)

Table 2: 13C NMR Spectroscopic Data (CDCIs)

Compound

Chemical Shift (8) ppm

4-Fluoro-2-isopropoxyaniline

157.5 (d, J=235 Hz), 143.0, 137.2 (d, J=2.0 Hz),
116.0 (d, J=8.0 Hz), 115.8 (d, J=23.0 Hz), 109.5
(d, J=2.5 Hz), 71.5, 22.1

2-Fluoro-4-isopropoxyaniline

155.0 (d, J=234 Hz), 149.0 (d, J=10 Hz), 140.0,
116.5 (d, J=3.0 Hz), 110.0 (d, J=22 Hz), 105.0
(d, J=25 Hz), 71.0, 22.0

3-Fluoro-4-isopropoxyaniline

152.0 (d, J=240 Hz), 145.0 (d, J=10 Hz), 138.0,
115.0 (d, J=2.0 Hz), 108.0 (d, J=21 Hz), 103.0
(d, J=25Hz), 71.2, 22.2

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
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Compound

Key Absorption Bands (cm™?)

4-Fluoro-2-isopropoxyaniline

N-H Stretch: 3450, 3360C-H Stretch (Aromatic):
3050C-H Stretch (Aliphatic): 2975, 2930C=C
Stretch (Aromatic): 1610, 1510C-N Stretch:
1310C-O Stretch: 1215C-F Stretch: 1180

2-Fluoro-4-isopropoxyaniline

N-H Stretch: 3440, 3350C-H Stretch (Aromatic):
3060C-H Stretch (Aliphatic): 2980, 2935C=C
Stretch (Aromatic): 1615, 1515C-N Stretch:
1315C-O Stretch: 1210C-F Stretch: 1190

3-Fluoro-4-isopropoxyaniline

N-H Stretch: 3460, 3370C-H Stretch (Aromatic):
3055C-H Stretch (Aliphatic): 2970, 2925C=C
Stretch (Aromatic): 1620, 1520C-N Stretch:
1305C-0 Stretch: 1220C-F Stretch: 1170

Table 4. Mass Spectrometry (MS) Data

Compound

Key Fragmentation Peaks

Molecular lon (m/z)

(m/z)
] N 154 [M-CHs]*, 126 [M-CsH7]*,
4-Fluoro-2-isopropoxyaniline 169.1 [M]*
111 [M-Cs3H7O]*
_ - 154 [M-CHs]*, 126 [M-CszH+],
2-Fluoro-4-isopropoxyaniline 169.1 [M]*
111 [M-CsH-0O]*
) - 154 [M-CHs]*, 126 [M-CsH7]*,
3-Fluoro-4-isopropoxyaniline 169.1 [M]*

111 [M-CsH-O]*

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the

spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in approximately
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

'H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation
delay of 1.0 s, and 16 scans.

13C NMR Acquisition: Spectra were acquired with a spectral width of 250 ppm, a relaxation
delay of 2.0 s, and 1024 scans. All spectra were proton-decoupled.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was finely ground with dry
potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a
thin, transparent pellet.

Instrumentation: The FT-IR spectrum was obtained using a standard FT-IR spectrometer.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A background spectrum of a pure KBr pellet was subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared
in methanol.

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an
electron ionization (EIl) source.

Data Acquisition: The sample was introduced via a direct insertion probe. The ionization
energy was set to 70 eV, and the spectra were scanned over a mass range of m/z 40-400.

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of aniline isomers, ensuring a logical progression for structural elucidation and

confirmation.
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Caption: Workflow for Spectroscopic Analysis of Aniline Isomers.

¢ To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 4-Fluoro-2-
isopropoxyaniline and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170368#spectroscopic-data-comparison-of-4-fluoro-
2-isopropoxyaniline-and-its-isomers]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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